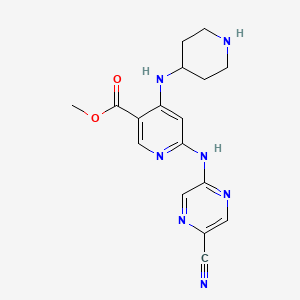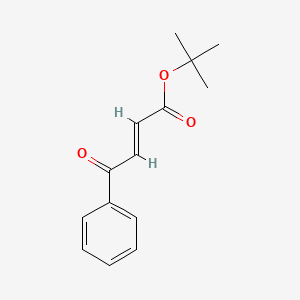
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C13H16O3. This compound is a derivative of 2-butenoic acid, featuring a phenyl group and a tert-butyl ester group. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Common reagents used in these reactions include tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .
化学反应分析
Types of Reactions
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The phenyl and ester groups play a crucial role in its binding affinity and specificity towards target molecules .
相似化合物的比较
Similar Compounds
- 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, 1-methylethyl ester
Uniqueness
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and 1-methylethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
tert-butyl (E)-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
InChI 键 |
CASHMVYHMILDBE-MDZDMXLPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


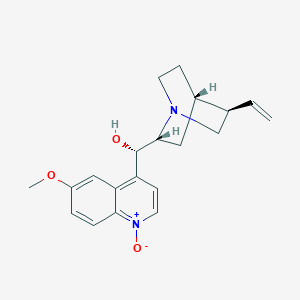
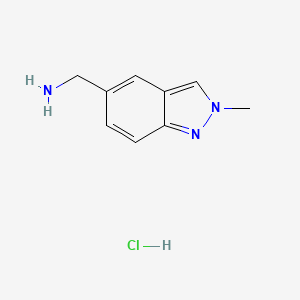
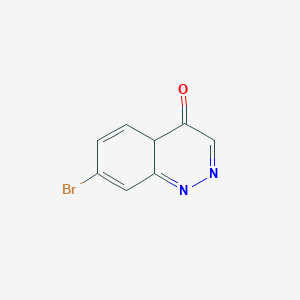
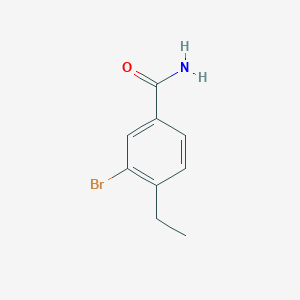
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)

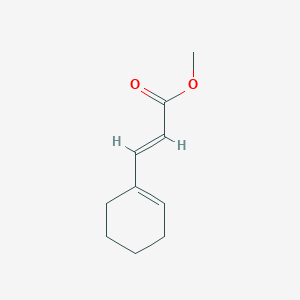
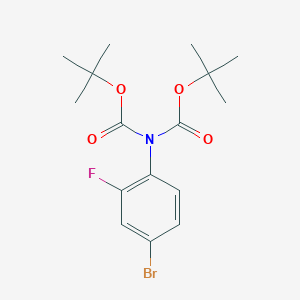


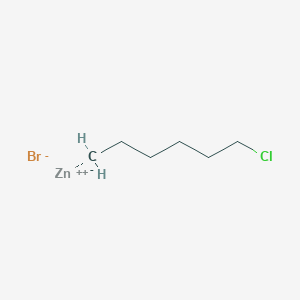
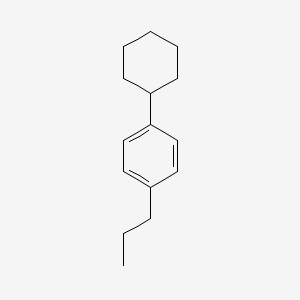
![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
